molecular formula C15H26N2O3 B7513885 tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

Cat. No. B7513885
M. Wt: 282.38 g/mol
InChI Key: OSZJGLJVECEBCU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate, commonly known as TAPP, is a chemical compound that has received significant attention in scientific research for its potential applications in various fields. TAPP is a piperidine derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TAPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors in the brain. Specifically, TAPP has been found to bind to the alpha7 nicotinic acetylcholine receptor, which is involved in a range of cognitive and neurological processes. By modulating the activity of this receptor, TAPP may be able to affect various aspects of brain function.
Biochemical and Physiological Effects:
TAPP has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the promotion of neurogenesis. These effects suggest that TAPP may have potential as a therapeutic agent in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using TAPP in lab experiments is its specificity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, there are also some limitations to using TAPP, including its relatively complex synthesis method and the need for careful control of reaction conditions.

Future Directions

There are several potential future directions for research on TAPP. One area of interest is in the development of new therapeutic agents based on the structure of TAPP. Another potential direction is in the investigation of the role of TAPP in various neurological processes, such as learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of TAPP and its potential as a tool for studying neurotransmitter receptors.

Synthesis Methods

The synthesis of TAPP involves several steps, starting with the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with methyl acrylate to form tert-butyl 3-(acryloyl)piperidine-1-carboxylate. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate, which is the final product. The synthesis of TAPP is a relatively complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

TAPP has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where TAPP has been investigated for its potential as a tool for studying the function of certain neurotransmitter receptors. TAPP has also been studied for its potential as a therapeutic agent in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-6-7-12(11-17)13(18)8-10-16(4)5/h8,10,12H,6-7,9,11H2,1-5H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZJGLJVECEBCU-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

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